![molecular formula C48H56Cl3NO20 B12403938 Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP is a biochemical reagent used as a biological material or organic compound in life science research . It is known for its high purity and is widely cited in global scientific literature . The compound has a molecular weight of 1073.31 and a chemical formula of C48H56Cl3NO20 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency . The process involves large-scale synthesis, purification, and quality control measures to meet the stringent requirements of scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The reaction conditions vary depending on the desired transformation and include specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction performed. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Applications De Recherche Scientifique
Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or receptors, modulating their activity, and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific application and research context .
Comparaison Avec Des Composés Similaires
Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP is unique due to its specific chemical structure and properties. Similar compounds include other glycosylated derivatives and biochemical reagents used in life science research . These compounds share some functional similarities but differ in their specific applications and effects .
List of Similar Compounds
- Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP
- Neu5Gc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP
- Neu5Troc[1Me,4789Ac]alpha(2-6)Gal[26Bn]-beta-MP
Propriétés
Formule moléculaire |
C48H56Cl3NO20 |
|---|---|
Poids moléculaire |
1073.3 g/mol |
Nom IUPAC |
methyl (2S,4S,5R,6R)-4-acetyloxy-2-[(2S,3R,4S,5S,6R)-5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate |
InChI |
InChI=1S/C48H56Cl3NO20/c1-27(53)63-25-37(67-29(3)55)40(68-30(4)56)41-38(52-46(59)65-26-48(49,50)51)35(66-28(2)54)21-47(71-41,45(58)61-6)72-42-39(57)36(24-62-22-31-13-9-7-10-14-31)70-44(69-34-19-17-33(60-5)18-20-34)43(42)64-23-32-15-11-8-12-16-32/h7-20,35-44,57H,21-26H2,1-6H3,(H,52,59)/t35-,36+,37+,38+,39-,40+,41+,42-,43+,44+,47-/m0/s1 |
Clé InChI |
HNINFVMNWIPTPG-MEHNZLDESA-N |
SMILES isomérique |
CC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C[C@@](O1)(C(=O)OC)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)O)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC2C(C(OC(C2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)O)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


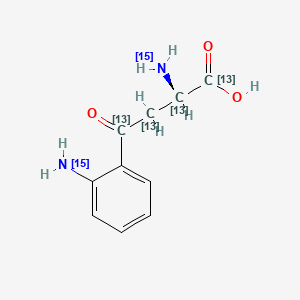
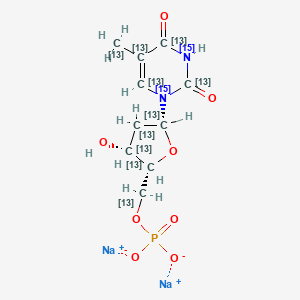
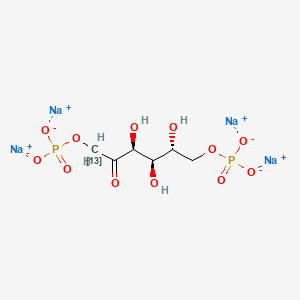
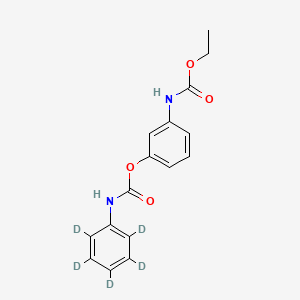
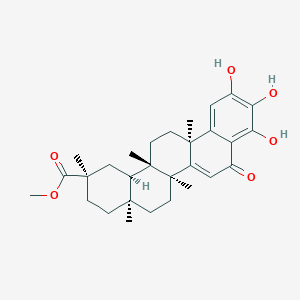
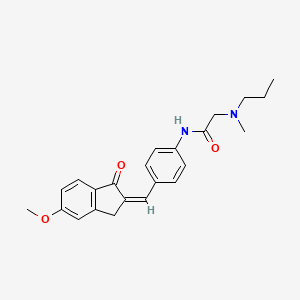

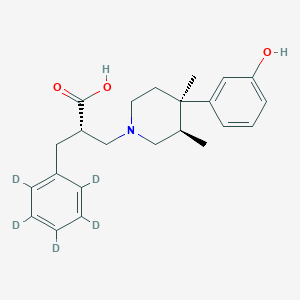
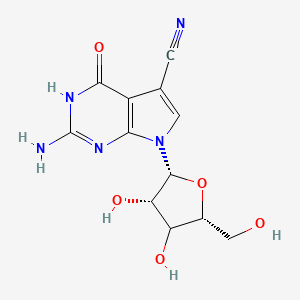
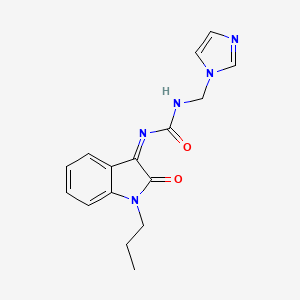
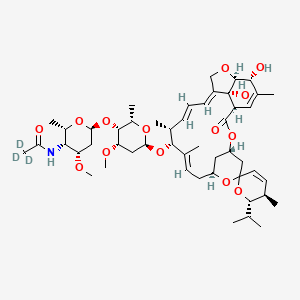
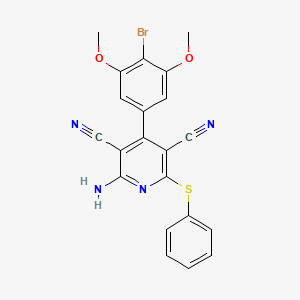
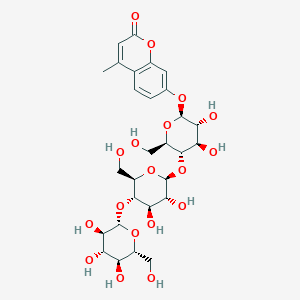
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
